Cas no 1807232-49-0 (3-Bromo-4-fluoromethyl-5-nitropyridine)

3-Bromo-4-fluoromethyl-5-nitropyridine is a halogenated and nitrated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a bromo substituent at the 3-position, a fluoromethyl group at the 4-position, and a nitro group at the 5-position—make it a versatile intermediate for nucleophilic substitution and cross-coupling reactions. The electron-withdrawing nitro group enhances reactivity, while the fluoromethyl moiety offers potential for further functionalization. This compound is particularly valuable in the development of bioactive molecules due to its ability to introduce both fluorine and nitrogen-containing functionalities. High purity and stability under standard conditions ensure reliable performance in synthetic applications.
3-Bromo-4-fluoromethyl-5-nitropyridine structure
1807232-49-0 structure
Product Name:3-Bromo-4-fluoromethyl-5-nitropyridine
CAS No:1807232-49-0
MF:C6H4BrFN2O2
MW:235.010563850403
CID:4900711
Update Time:2025-06-09

3-Bromo-4-fluoromethyl-5-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-4-fluoromethyl-5-nitropyridine
    • Inchi: 1S/C6H4BrFN2O2/c7-5-2-9-3-6(10(11)12)4(5)1-8/h2-3H,1H2
    • InChI Key: PWHHHBMPVGBILY-UHFFFAOYSA-N
    • SMILES: BrC1=CN=CC(=C1CF)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 175
  • XLogP3: 1.5
  • Topological Polar Surface Area: 58.7

3-Bromo-4-fluoromethyl-5-nitropyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029013219-250mg
3-Bromo-4-fluoromethyl-5-nitropyridine
1807232-49-0 95%
250mg
$999.60 2022-03-31
Alichem
A029013219-1g
3-Bromo-4-fluoromethyl-5-nitropyridine
1807232-49-0 95%
1g
$2,779.20 2022-03-31

Additional information on 3-Bromo-4-fluoromethyl-5-nitropyridine

Introduction to 3-Bromo-4-fluoromethyl-5-nitropyridine (CAS No. 1807232-49-0)

3-Bromo-4-fluoromethyl-5-nitropyridine (CAS No. 1807232-49-0) is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural features. This compound belongs to the nitropyridine class, which is widely recognized for its potential in drug discovery and material science. The presence of both bromo and fluromethyl substituents on the pyridine ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry. The nitro group further contributes to its utility by enabling various functionalization strategies, such as reduction to amino groups or further derivatization into more complex molecules.

The structure of 3-Bromo-4-fluoromethyl-5-nitropyridine is characterized by a pyridine core with three distinct substituents: a bromo atom at the 3-position, a fluromethyl group at the 4-position, and a nitro group at the 5-position. This arrangement imparts unique electronic and steric properties to the molecule, which are exploited in various synthetic pathways. The bromo substituent, for instance, is highly reactive towards cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, facilitating the introduction of aryl, vinyl, or alkyl groups. Similarly, the fluromethyl group can participate in nucleophilic substitution reactions, allowing for further diversification of the molecular framework.

In recent years, 3-Bromo-4-fluoromethyl-5-nitropyridine has been extensively studied for its applications in medicinal chemistry. The nitro group serves as a versatile handle for modifying the compound's bioactivity. For example, nitroaromatic compounds are known to exhibit pharmaceutical properties ranging from antimicrobial to anticancer effects. The ability to convert the nitro group into an amino group through reduction opens up possibilities for designing novel bioactive molecules with enhanced solubility and reduced toxicity. This transformation is particularly relevant in the development of small-molecule drugs where pharmacokinetic properties are critical.

One of the most compelling aspects of 3-Bromo-4-fluoromethyl-5-nitropyridine is its role as a building block in the synthesis of more complex scaffolds. Researchers have leveraged its reactivity to construct intricate heterocyclic systems that mimic natural products or biologically active peptides. For instance, the fluromethyl group can be replaced with other functional groups to introduce specific pharmacophores, while the bromo and nitro groups can be used strategically in multi-step syntheses. These capabilities make it an indispensable tool in drug discovery pipelines aimed at identifying new therapeutic agents.

The agrochemical industry has also recognized the potential of 3-Bromo-4-fluoromethyl-5-nitropyridine due to its structural motifs that are commonly found in herbicides and pesticides. The combination of halogenated pyridine rings and nitro substituents often confers potent biological activity against pests and weeds. By modifying this core structure, chemists have been able to develop novel agrochemicals with improved efficacy and environmental safety profiles. The reactivity of this compound allows for rapid screening of derivatives using high-throughput methods, accelerating the discovery process.

Recent advances in computational chemistry have further enhanced the utility of 3-Bromo-4-fluoromethyl-5-nitropyridine by enabling virtual screening and molecular modeling studies. These techniques allow researchers to predict how different substituents might influence the compound's bioactivity without conducting extensive wet chemistry experiments. Such predictions are particularly valuable when designing molecules for specific targets, as they can guide synthetic efforts toward more promising candidates. The integration of machine learning algorithms has also improved our understanding of structure-activity relationships (SARs) for nitropyridines like this one.

The synthesis of 3-Bromo-4-fluoromethyl-5-nitropyridine itself presents an interesting challenge due to its multiple reactive sites. Typically, it is prepared through multi-step organic transformations that involve halogenation and nitration reactions on a pyridine precursor. Careful control over reaction conditions is essential to achieve high yields and purity while minimizing side products. Advances in catalytic methods have also made it possible to synthesize this compound more efficiently using transition metal catalysts that facilitate cross-coupling reactions under milder conditions.

In conclusion,3-Bromo-4-fluoromethyl-5-nitropyridine (CAS No. 1807232-49-0) is a multifunctional compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features—bromo and fluromethyl substituents on a pyridine ring with a nitro group—make it an invaluable intermediate for synthetic chemists working on drug discovery and material science projects. As research continues to uncover new ways to exploit its reactivity,3-Bromo-4-fluoromethyl-5-nitropyridine will undoubtedly remain at the forefront of innovation in these fields.

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